GW3965 was developed by GlaxoSmithKline and is classified as a synthetic ligand for liver X receptors. These receptors are nuclear hormone receptors that regulate lipid metabolism and cholesterol homeostasis. The compound exhibits high selectivity, with effective concentrations (EC50) of approximately 190 nM for human LXR-alpha and 30 nM for human LXR-beta, indicating its strong affinity for these targets .
The synthesis of GW3965 typically involves multiple steps, starting from commercially available precursors. While specific proprietary details are not publicly disclosed, the general synthetic route includes the formation of key intermediates through reactions such as condensation, cyclization, and functional group modifications. The final product is purified using chromatographic techniques to ensure high purity levels suitable for biological assays.
The molecular structure of GW3965 can be described by its chemical formula . The compound features a complex arrangement that includes:
GW3965 undergoes various chemical reactions in biological systems, primarily involving interactions with LXRs. Upon binding to these receptors, it triggers a cascade of intracellular signaling pathways that modulate gene expression related to lipid metabolism.
The mechanism of action of GW3965 primarily revolves around its activation of LXRs. Upon binding, GW3965 induces conformational changes in the receptor that facilitate its interaction with coactivators and the transcriptional machinery.
In vitro studies have demonstrated that GW3965 significantly upregulates ABCA1 expression while downregulating low-density lipoprotein receptor (LDLR) levels .
GW3965 exhibits several notable physical and chemical properties:
GW3965 has diverse applications in scientific research:
X-ray crystallography studies (e.g., PDB ID: 3IPQ) reveal that GW3965 binds within the hydrophobic ligand-binding pocket (LBP) of LXRα/β, adopting a U-shaped conformation [6]. The ligand-binding domain (LBD) of LXRα complexed with GW3965 shows a resolution of 2.00 Å, highlighting critical interactions:
Table 1: Key Binding Interactions of GW3965 in LXRα/β
LXR Residue | Interaction Type | Functional Role |
---|---|---|
His421 (α) | Hydrogen bond | Stabilizes H12 activation |
Phe257 (α) | Hydrophobic packing | Anchors trifluoromethylphenyl group |
Trp443 (α) | π-Stacking | Maintains coactivator binding surface |
Leu326 (β) | Van der Waals forces | Enhances ligand specificity |
LXRβ exhibits a ~30% smaller LBP volume than LXRα, explaining GW3965’s modestly higher affinity for LXRα [6].
GW3965 binding induces a "mouse trap" mechanism: H12 repositioning creates a charge clamp for coactivator recruitment. Specifically:
Table 2: Coactivator Motifs Recruited by GW3965-Activated LXR
Coactivator | Interaction Domain | Functional Outcome |
---|---|---|
NCOA1 | LXXLL motif | Enhances ABCA1/ABCG1 transcription |
SRC-1 | LXXLL motif | Amplifies lipogenic gene expression |
PCAF | Hydrophobic interface | Modulates histone acetylation |
GW3965 potently upregulates cholesterol efflux transporters:
Table 3: GW3965-Mediated Regulation of Cholesterol Transporters
Target Gene | Fold Induction | Tissue/Cell Type | Functional Consequence |
---|---|---|---|
ABCA1 | 5–7× | Macrophages | ↑ ApoA-I-dependent cholesterol efflux |
ABCG1 | 3–4× | Endothelium/Liver | ↑ HDL-mediated cholesterol efflux |
ABCG5/G8 | 1.5–2× | Hepatocytes | ↑ Biliary cholesterol excretion |
GW3965 exhibits dual modulation of SREBP pathways:
Table 4: GW3965's Tissue-Specific Effects on SREBP-1c Pathway
Tissue | SREBP-1c mRNA | Active SREBP-1c Protein | Lipogenic Genes |
---|---|---|---|
Liver | ↑↑ | ↔ | ↔ (FASN, ACC) |
Visceral adipose | ↔ | ↓ | ↓ (HSL, ATGL) |
Subcutaneous adipose | ↑ | ↑ | ↑ (FASN, SCD1) |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: